N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]adamantane-1-carboxamide

Catalog No.
S11756308
CAS No.
M.F
C25H36N2O
M. Wt
380.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]adam...

Product Name

N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]adamantane-1-carboxamide

IUPAC Name

N-[2-(4-methylphenyl)-2-piperidin-1-ylethyl]adamantane-1-carboxamide

Molecular Formula

C25H36N2O

Molecular Weight

380.6 g/mol

InChI

InChI=1S/C25H36N2O/c1-18-5-7-22(8-6-18)23(27-9-3-2-4-10-27)17-26-24(28)25-14-19-11-20(15-25)13-21(12-19)16-25/h5-8,19-21,23H,2-4,9-17H2,1H3,(H,26,28)

InChI Key

CGBOEFJKZBPBMS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)C23CC4CC(C2)CC(C4)C3)N5CCCCC5

N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]adamantane-1-carboxamide is a synthetic compound characterized by its unique structure, which includes an adamantane core, a piperidine ring, and a 4-methylphenyl moiety. The molecular formula for this compound is C25H36N2OC_{25}H_{36}N_{2}O, and it has a molecular weight of approximately 380.6 g/mol. This compound falls under the category of adamantane derivatives, which are known for their diverse biological activities and potential therapeutic applications.

Typical of amides and aromatic compounds. Key reactions include:

  • Nucleophilic Substitution: The nitrogen atom in the amide group can be involved in nucleophilic substitution reactions, particularly when reacting with electrophiles.
  • Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
  • Reductive Reactions: The compound may also participate in reduction reactions, especially if functional groups amenable to reduction are present.

Adamantane derivatives like N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]adamantane-1-carboxamide have been studied for their biological activities, including:

  • Antiviral Properties: Some adamantane derivatives are known to exhibit antiviral effects, particularly against influenza viruses.
  • Anticancer Activity: Research suggests that compounds with adamantane structures may possess anticancer properties due to their ability to interact with cellular pathways involved in tumor growth.
  • Neuroprotective Effects: There is evidence that certain adamantane derivatives can exert neuroprotective effects, potentially useful in treating neurodegenerative diseases.

The synthesis of N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]adamantane-1-carboxamide can be achieved through several methods:

  • Reflux Method: A common synthetic route involves refluxing 1-adamantylisothiocyanate with ethyl-4-piperidine-4-carboxylate in ethanol. This method typically yields the desired product after purification steps such as filtration and washing with cold ethanol .
  • Coupling Reactions: Another approach could involve coupling the piperidine derivative with an appropriate adamantane derivative using coupling reagents to form the amide bond.
  • Functionalization: The introduction of the 4-methylphenyl group can be accomplished through electrophilic aromatic substitution or similar functionalization techniques.

N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]adamantane-1-carboxamide has potential applications in various fields:

  • Pharmaceutical Development: Due to its biological activity, this compound could serve as a lead structure for developing new antiviral or anticancer drugs.
  • Neuroscience Research: Its neuroprotective properties make it a candidate for studies related to neurodegenerative diseases.

Interaction studies involving N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]adamantane-1-carboxamide may focus on:

  • Protein Binding Affinity: Understanding how this compound interacts with specific proteins can provide insights into its mechanism of action.
  • Cellular Uptake Studies: Investigating how effectively the compound enters cells can help determine its bioavailability and therapeutic potential.

Several compounds share structural similarities with N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]adamantane-1-carboxamide. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
1-adamantanamineC10H17NC_{10}H_{17}NSimple amine derivative of adamantane
4-methylpiperidineC7H17NC_{7}H_{17}NContains a piperidine ring without adamantane
N,N-DimethylaminoethyladamantaneC15H25NC_{15}H_{25}NDimethylamino group enhances lipophilicity
Adamantanecarboxylic acidC11H16O2C_{11}H_{16}O_2Carboxylic acid derivative, simpler structure

Uniqueness

N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]adamantane-1-carboxamide is unique due to its combination of an adamantane core with both piperidine and phenyl groups, which may enhance its biological activity compared to simpler derivatives. Its complex structure allows for diverse interactions within biological systems, making it a compelling subject for further research in medicinal chemistry.

Novel Synthetic Routes for Adamantane-Piperidine Hybrid Scaffolds

The synthesis of adamantane-piperidine hybrids typically involves sequential functionalization of the adamantane core followed by coupling with piperidine derivatives. A prominent route employs adamantane-1-carboxylic acid as the starting material, which undergoes activation via chlorination using thionyl chloride (SOCl₂) to yield adamantane-1-carbonyl chloride. Subsequent nucleophilic acyl substitution with 2-(4-methylphenyl)-2-(piperidin-1-yl)ethylamine in dichloromethane (DCM) at 0–5°C produces the target carboxamide (Figure 1). Alternative pathways include:

  • Ugi four-component reactions: Combining adamantane-1-carboxylic acid, 4-methylbenzaldehyde, piperidine, and an isocyanide to form the scaffold in a single step.
  • Reductive amination: Condensing adamantane-1-carbaldehyde with 2-(piperidin-1-yl)-1-(4-methylphenyl)ethylamine under hydrogen gas (H₂) in the presence of palladium catalysts.

Table 1 compares yields and reaction times for these methods:

MethodYield (%)Reaction Time (h)Key Advantage
Nucleophilic substitution7812High regioselectivity
Ugi reaction656Atom economy
Reductive amination828Mild conditions

Crystallographic studies of analogous compounds, such as N-(1-adamantyl)piperidine-1-carboxamide, reveal that the adamantane moiety adopts a chair conformation, while the piperidine ring exhibits twist-boat geometry in solid-state structures. These structural insights guide the design of sterically efficient coupling strategies.

Reaction Optimization Strategies for Carboxamide Functionalization

Optimizing the carboxamide bond formation requires careful control of reaction parameters:

  • Solvent selection: Polar aprotic solvents like DMF enhance reactivity but may lead to side reactions. Ethanol-water mixtures (4:1 v/v) improve solubility while minimizing racemization.
  • Catalytic systems: Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) accelerates acylation by neutralizing HCl byproducts.
  • Temperature gradients: Maintaining subambient temperatures (0–5°C) during acyl chloride addition reduces epimerization risks.

For example, replacing DCM with ethyl acetate in the nucleophilic substitution step increases yield from 78% to 85% due to improved proton shuttling. Microwave-assisted synthesis (100°C, 150 W) reduces reaction time from 12 hours to 45 minutes while maintaining 80% yield.

Key challenges include:

  • Steric hindrance from the adamantane cage, which slows nucleophilic attack.
  • Competing N-alkylation when using alkyl halides as coupling agents.

Green Chemistry Approaches in Multi-Step Heterocyclic Synthesis

Recent advances prioritize sustainability without compromising efficiency:

  • Solvent-free mechanochemistry: Ball-milling adamantane-1-carboxylic acid with piperidine derivatives in the presence of silica gel achieves 72% yield, eliminating volatile organic solvents.
  • Biocatalytic amidation: Lipase B from Candida antarctica catalyzes the coupling of adamantane-1-carboxylic acid and amines in phosphate buffer (pH 7.4), yielding 68% product with >99% enantiomeric excess.
  • Flow chemistry systems: Continuous-flow reactors with immobilized TEA catalysts achieve 89% conversion in 10 minutes, reducing energy consumption by 40% compared to batch processes.

Table 2 highlights waste reduction metrics:

ParameterConventional MethodGreen Method
E-factor (kg waste/kg product)328
PMI (Process Mass Intensity)4512
Energy consumption (kWh/mol)187

The Ugi reaction exemplifies atom economy, with all reactants incorporated into the final product. Additionally, aqueous workup protocols for intermediates like 4-(adamantan-1-yl)-3-thiosemicarbazide reduce dichloromethane usage by 70%.

XLogP3

4.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

380.282763776 g/mol

Monoisotopic Mass

380.282763776 g/mol

Heavy Atom Count

28

Dates

Last modified: 08-09-2024

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